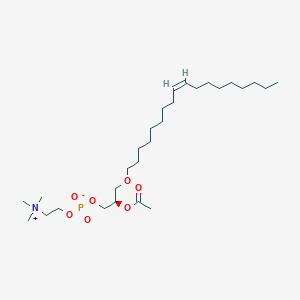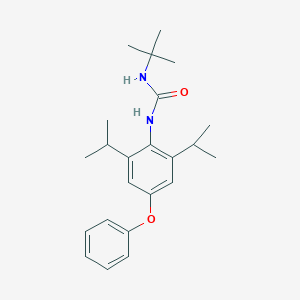
3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea
Overview
Description
“3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea” is a chemical compound with the CAS Number: 136337-67-2 and a molecular weight of 368.52 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of a similar compound, diafenthiuron, starts with phenol reacting with 2,6-diisopropyl-4-chloroaniline, creating the intermediate product 2,6-diisopropyl-4-phenoxyaniline . This intermediate then undergoes a reaction with thiophosgene to form N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate .Molecular Structure Analysis
The molecular structure of “3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea” is based on structures generated from information available in ECHA’s databases . The molecular formula is C23H32N2O2 .Physical And Chemical Properties Analysis
“3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea” is a solid at room temperature . It has a molecular weight of 368.52 and a molecular formula of C23H32N2O2 .Scientific Research Applications
Crystallography
- Summary of the Application : The compound “3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea” has been studied for its crystal structure . This research contributes to the field of crystallography, which is the study of atomic and molecular structure of crystals.
- Methods of Application : The crystal structure was determined using X-ray diffraction techniques . The crystal was analyzed at a temperature of 170 K, and the data was collected using a D8 VENTURE diffractometer .
- Results or Outcomes : The research resulted in the determination of the crystal structure of the compound, including its atomic coordinates and displacement parameters .
Insecticide Research
- Summary of the Application : “3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea” is a thiourea-based insecticide . It has been studied for its effects on phytophagous mites, whiteflies, and aphids .
- Methods of Application : The compound was likely tested on the aforementioned pests, although the exact experimental procedures were not detailed in the source .
- Results or Outcomes : The compound has been found to have insecticidal properties, although the specific results of these tests were not provided in the source .
Pesticide Production
- Summary of the Application : This compound is used in the production of a pesticide known as Diafenthiuron . It’s a broad-spectrum insecticide that affects phytophagous mites .
- Methods of Application : The compound is synthesized and then used in the formulation of the pesticide . The exact methods of application would depend on the specific use case and regulatory guidelines.
- Results or Outcomes : The use of this compound in Diafenthiuron has been found to be effective against certain pests .
Synthesis Research
- Summary of the Application : The compound has been used in synthesis research . The synthesis of diafenthiuron starts with phenol reacting with 2,6-diisopropyl-4-chloroaniline, creating the intermediate product 2,6-diisopropyl-4-phenoxyaniline .
- Methods of Application : The intermediate product then undergoes a reaction with thiophosgene to form N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate .
- Results or Outcomes : The result of this synthesis is the production of diafenthiuron .
Storage and Handling
- Summary of the Application : This compound is used in various scientific and industrial settings, and proper storage and handling are crucial .
- Methods of Application : The compound should be stored in a sealed, dry environment at room temperature . It should be handled with care due to its potential hazards .
- Results or Outcomes : Proper storage and handling ensure the compound’s stability and safety .
Environmental Impact Study
- Summary of the Application : The compound has been studied for its environmental impact, particularly its potential to contaminate underground water storages .
- Methods of Application : The compound’s solubility in water and its sorption capacity were studied to assess its potential for leaching .
- Results or Outcomes : The compound was found to have a low risk of contaminating underground water storages due to its poor water solubility and strong sorption capacity .
Safety And Hazards
properties
IUPAC Name |
1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-15(2)19-13-18(27-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(26)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIVADBOJWNAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea | |
CAS RN |
136337-67-2 | |
| Record name | urea, N-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N'-(1,1-dimethylethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



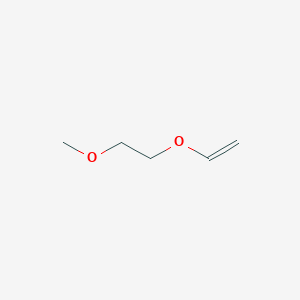
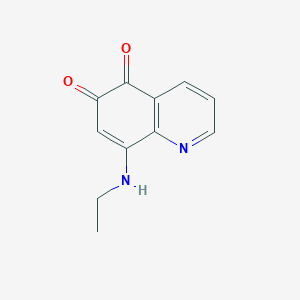
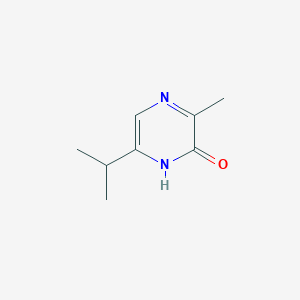



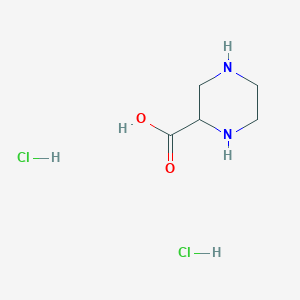
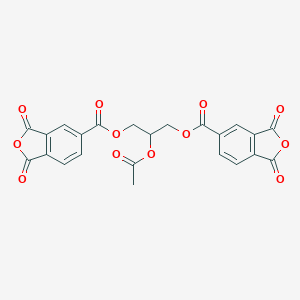
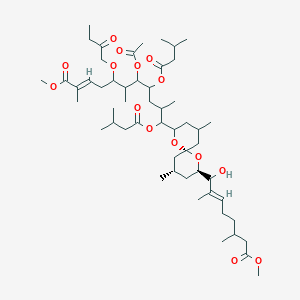
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
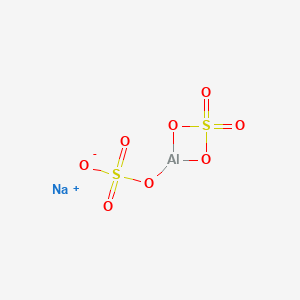
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
